molecular formula C22H21Cl2N3O3 B2995171 N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide CAS No. 1251591-97-5

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide

Cat. No.: B2995171
CAS No.: 1251591-97-5
M. Wt: 446.33
InChI Key: CQJOFJBFNBAMRM-UHFFFAOYSA-N
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Description

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its intricate structure, which contributes to its diverse range of applications.

Preparation Methods

The synthesis of N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Industrially, it is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

N-isobutyl-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide can be compared with other similar compounds, such as other benzamide derivatives or pyrimidine-containing compounds. These comparisons highlight the unique structural features and functional properties of this compound, which contribute to its distinct applications and effectiveness. Similar compounds include other benzamides with different substituents or pyrimidine derivatives with varying functional groups.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-12-16(23)5-4-14-21(12)26-18-7-8-27(10-15(18)22(14)29)11-20(28)25-13-3-6-19(30-2)17(24)9-13/h3-6,9H,7-8,10-11H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJOFJBFNBAMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=C(C=C4)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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